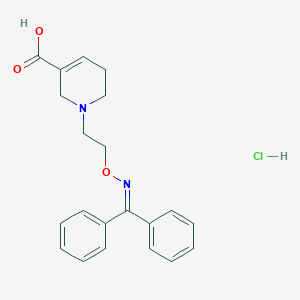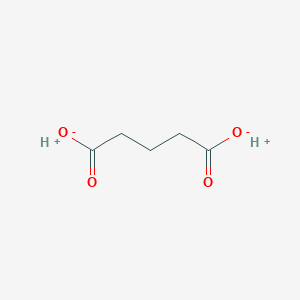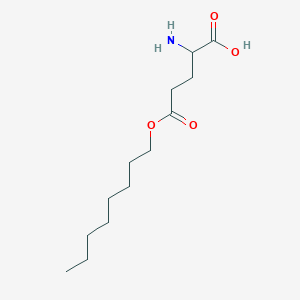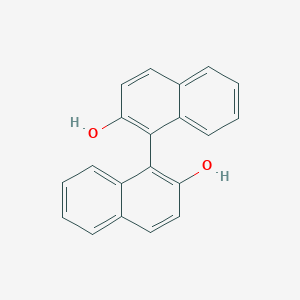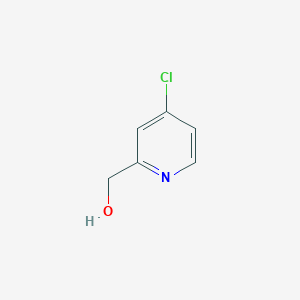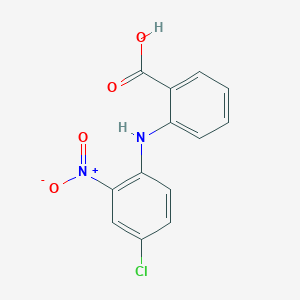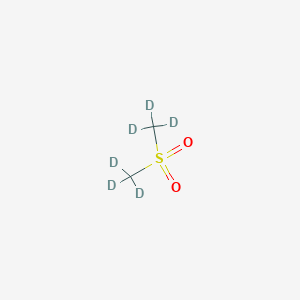
Irisflorentin
Übersicht
Beschreibung
Irisflorentin is a naturally occurring flavonoid predominantly found in plants of the Iridaceae family, particularly in the traditional Chinese herb Belamcanda chinensis . This compound has been the subject of extensive research due to its diverse pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, and central nervous system activities .
Wissenschaftliche Forschungsanwendungen
Irisflorentin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements
Wirkmechanismus
Irisflorentin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).
Antitumor: Induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK pathway.
Antidiabetic: Inhibits α-glucosidase, thereby reducing blood glucose levels .
Similar Compounds:
- Rhapontigenin
- Trans-resveratrol
- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone
- 6-Hydroxybiochannin A
- Iridin S
- Pinoresinol
- Isoiridogermanal
- Iristectorene B
Uniqueness: this compound is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .
Safety and Hazards
Irisflorentin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .
Zukünftige Richtungen
The future research on Irisflorentin could allow this molecule to be used in clinical and health food . The research gaps in the biosynthesis pathway and biotransformation or supplementing the deficiencies of ADME properties of this compound are the fundamental directions for disclosing its biosynthetic approach and bioavailability information .
Biochemische Analyse
Biochemical Properties
Irisflorentin interacts with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit P-glycoprotein, a protein encoded by the multidrug resistance protein 1 (MDR1), which plays a crucial role in multidrug resistance to cancer cells .
Cellular Effects
This compound has been found to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . It can suppress the inflammatory response induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . This compound treatment enhances the ability of macrophages to phagocytose bacteria, likely through up-regulating the expression of phagocytic receptors SR-A1 and FcγR2a .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it markedly decreases the Pam3CSK4-induced activation of ERK, JNK, or p38 MAPK pathways in macrophages . This suggests that this compound may serve as a promising compound for the therapy of bacterial infection, particularly those caused by antibiotic-resistant bacteria, such as MRSA .
Dosage Effects in Animal Models
It has been shown to improve dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .
Metabolic Pathways
The metabolic pathways of this compound include oxidation, demethylation, and glucuronidation . M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was the most abundant metabolite in all tested species .
Subcellular Localization
It has been shown to prevent α-synuclein accumulation in the transgenic Caenorhabditis elegans model , suggesting that it may interact with cellular components involved in protein aggregation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Irisflorentin can be isolated from the roots of Belamcanda chinensis using various extraction and purification techniques. The most common method involves the use of solvents such as methanol or ethanol for extraction, followed by chromatographic techniques for purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Irisflorentin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute functional groups on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Eigenschaften
IUPAC Name |
9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXUTCDCPHJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194575 | |
| Record name | Irisflorentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41743-73-1 | |
| Record name | Irisflorentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irisflorentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irisflorentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
